2-Fluoro-cyclopropanamine
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Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-cyclopropanamine involves several key strategies, including cyclopropanation reactions and fluorination techniques. Matsuo, Tani, and Hayakawa (2004) detailed a stereoselective synthesis of cis-2-Fluorocyclopropylamine via cyclopropanation under phase-transfer conditions, highlighting the importance of controlling stereochemistry in the synthesis process (Matsuo, Tani, & Hayakawa, 2004). Additionally, the work by Chernykh et al. (2020) on fluoroalkyl-substituted cyclopropane derivatives provides insights into various synthetic routes for introducing fluorine atoms into cyclopropane rings, emphasizing the versatility of these methods (Chernykh et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-cyclopropanamine is characterized by the presence of a cyclopropane ring, a primary amine group, and a fluorine atom. The fluorine atom significantly affects the electronic distribution within the molecule, influencing its reactivity and interaction with other molecules. The research by Chernykh et al. (2020) also includes an analysis of the physicochemical properties of fluorocyclopropanes, such as dissociation constants and lipophilicity, which are crucial for understanding the molecule's behavior in various environments (Chernykh et al., 2020).
properties
IUPAC Name |
2-fluorocyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJTSUSKQOYCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436583 |
Source
|
Record name | 2-FLUORO-CYCLOPROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-cyclopropanamine | |
CAS RN |
105919-28-6 |
Source
|
Record name | 2-FLUORO-CYCLOPROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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